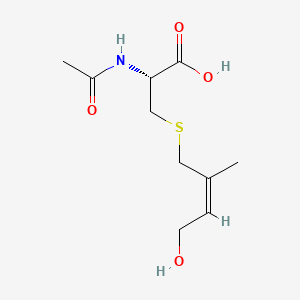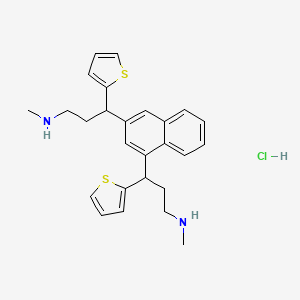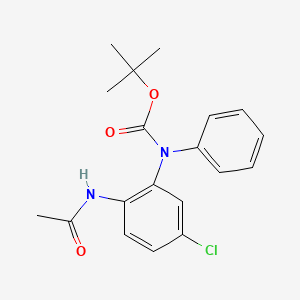
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a compound with the molecular formula C19H21ClN2O3 and a molecular weight of 360.84 g/mol . This compound is known for its applications in neurology research, particularly in the study of GABA receptors, addiction, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 2-acetamido-5-chloroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester include:
Carbamate esters: These compounds share a similar carbamate functional group and exhibit comparable chemical properties.
Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamido and chloro groups enhances its binding affinity to certain molecular targets, making it particularly useful in neurological research .
Properties
Molecular Formula |
C19H21ClN2O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
tert-butyl N-(2-acetamido-5-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(23)21-16-11-10-14(20)12-17(16)22(15-8-6-5-7-9-15)18(24)25-19(2,3)4/h5-12H,1-4H3,(H,21,23) |
InChI Key |
ZIXJRHSNEIVVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


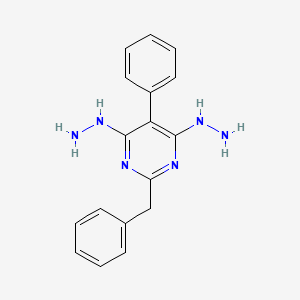
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)

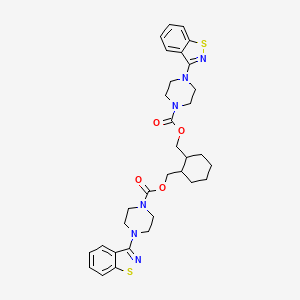
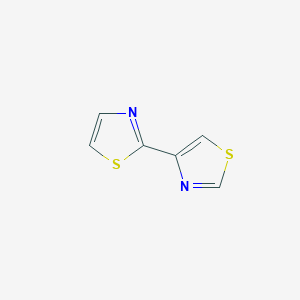

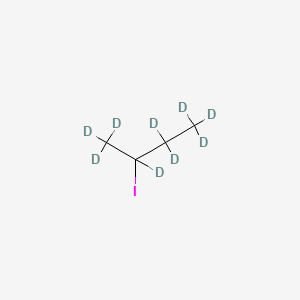
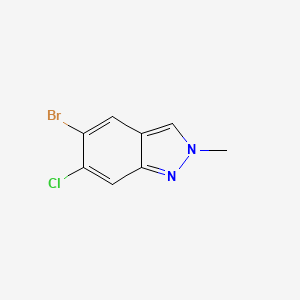
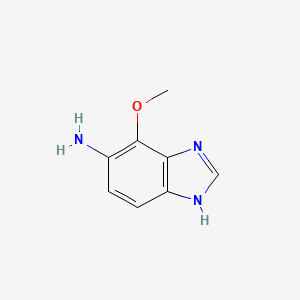
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
